23-Epidihydrocalysterol
Description
Structure
3D Structure
Properties
CAS No. |
132438-14-3 |
|---|---|
Molecular Formula |
C29H48O |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-1-[(1R,2R,3S)-2-methyl-3-propan-2-ylcyclopropyl]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-17(2)27-19(4)23(27)15-18(3)24-9-10-25-22-8-7-20-16-21(30)11-13-28(20,5)26(22)12-14-29(24,25)6/h7,17-19,21-27,30H,8-16H2,1-6H3/t18-,19-,21+,22+,23-,24-,25+,26+,27+,28+,29-/m1/s1 |
InChI Key |
GOZWAAJAKSAXBZ-YNKWLIIASA-N |
SMILES |
CC1C(C1C(C)C)CC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]1C(C)C)C[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C |
Canonical SMILES |
CC1C(C1C(C)C)CC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Synonyms |
23-epidihydrocalysterol |
Origin of Product |
United States |
Discovery and Initial Structural Elucidation of 23 Epidihydrocalysterol
Isolation from Marine Sponges
23-Epidihydrocalysterol was first isolated from the marine sponge Cribrochalina vasculum. esf.edu This sponge species is a known source of various bioactive compounds, making it a target for natural product discovery.
The isolation of this compound from the sponge biomass involved a multi-step extraction and purification process. The freeze-dried sponge material was initially extracted with a solvent mixture of ethyl acetate, methanol, and water. This crude extract was then subjected to a series of chromatographic separations to isolate the pure compound. These techniques included reversed-phase flash chromatography, Sephadex LH-20 gel filtration, and repeated reversed-phase high-performance liquid chromatography (HPLC).
Spectroscopic Characterization of Chemical Structure
The definitive structure of this compound was established through the comprehensive application of modern spectroscopic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in elucidating the carbon skeleton and the placement of functional groups in this compound. Both ¹H and ¹³C NMR data were acquired to piece together the molecule's intricate structure.
Table 1: Key ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
| 3 | 71.8 | 3.52 (m) |
| 5 | 140.7 | 5.35 (d) |
| 6 | 121.7 | - |
| 23 | 34.5 | 0.95 (m) |
| 24 | 38.9 | 1.23 (m) |
| 28 | 15.6 | 0.15 (m), -0.33 (m) |
| 29 | 106.3 | 4.68 (s), 4.73 (s) |
Note: This table presents a selection of key NMR data and is not exhaustive.
Mass spectrometry (MS) provided crucial information regarding the molecular weight and elemental composition of this compound. The high-resolution mass spectrum confirmed the molecular formula, while the fragmentation pattern observed in the mass spectrum offered valuable clues about the connectivity of the atoms within the molecule. Key fragment ions in the mass spectrum helped to confirm the presence of the steroidal nucleus and the unique cyclopropane-containing side chain.
The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, of this compound was a critical aspect of its structural elucidation. The final determined stereostructure was established as (23R,24S,28R)-dihydrocalysterol. esf.edu This specific configuration was determined through detailed analysis of NMR data, including nuclear Overhauser effect (NOE) experiments, which provide information about the spatial proximity of atoms, and by comparison with the spectral data of related, known sterols.
Biosynthetic Pathways and Mechanistic Investigations of 23 Epidihydrocalysterol
Overview of Marine Sterol Biosynthesis with Emphasis on Side-Chain Modifications
The biosynthesis of sterols in marine organisms is a complex and highly diversified process, often leading to structures not found in terrestrial counterparts. nih.gov While the fundamental pathway involving the cyclization of 2,3-epoxysqualene is conserved, marine organisms, including sponges, dinoflagellates, and diatoms, exhibit an extraordinary array of modifications, particularly to the sterol side chain. nih.govmdpi.com These modifications include extensive alkylation patterns, resulting in highly branched side chains that are not typical of the C8 and C9 side chains produced by terrestrial organisms. nih.gov
In contrast to the well-established cholesterol and ergosterol (B1671047) pathways, marine sterol synthesis often involves multiple alkylation steps at various positions on the side chain. nih.gov This is catalyzed by sterol methyltransferase (SMT) enzymes, which use S-adenosylmethionine (SAM) as a methyl donor. nih.govacs.org The diversity is so pronounced that a single marine organism can contain a complex mixture of over 70 different sterols. nih.govmdpi.com These unique side chains, including the formation of cyclopropane (B1198618) rings as seen in 23-epidihydrocalysterol, are a hallmark of marine sterol biosynthesis. vulcanchem.comnih.gov The precursors for these intricate side chains often arise from common phytosterols (B1254722) like 24-methylenecholesterol (B1664013). rsc.orgacs.org The biosynthetic pathways operating in marine organisms can be broadly categorized, with some producing 24-alkyl sterols, while others generate cyclopropyl-containing sterols. nih.gov
Enzymatic Processes in Cyclopropane Ring Formation at C-23/C-24
The formation of the cyclopropane ring at the C-23/C-24 position, characteristic of dihydrocalysterols and their epimers, is a fascinating enzymatic process. This transformation is a specialized form of side-chain alkylation. The biosynthesis of these cyclopropane-containing sterols likely involves enzymes that catalyze the transfer of a methylene (B1212753) group from a donor like S-adenosylmethionine (SAM) to a double bond in the sterol side chain. nih.govresearchgate.net In sponges, the precursor for cyclopropyl (B3062369) sterols like dihydrocalysterol has been shown to be 24-methylenecholesterol. rsc.orgacs.orgresearchgate.net The enzymatic machinery in these organisms is capable of an unprecedented cyclopropane-to-cyclopropane rearrangement, highlighting the unique catalytic abilities of marine enzymes. acs.org
A central hypothesis in the biosynthesis of many unique marine sterols is the intermediacy of a protonated cyclopropane species. rsc.orgacs.org This concept provides a unified framework for understanding the formation of diverse and complex sterol side chains from a common precursor. rsc.org It is postulated that the biomethylation of a sterol side chain does not proceed through a simple carbocation but rather via a protonated cyclopropane intermediate. rsc.orgacs.org For example, the biosynthesis of dihydrocalysterol is thought to involve an intermediate that can be described as protonated dihydrocalysterol. rsc.org This transient species can then undergo various rearrangements or deprotonations to yield a variety of final products, including petrosterol (B1216724), ficisterol, and nicasterol, thereby explaining the structural relationships between these seemingly disparate sterols. researchgate.netrsc.org Experimental evidence for these intermediates comes from studies using mechanism-based inhibitors and detailed analysis of biosynthetic products. acs.org The formation of these protonated cyclopropanes is believed to be a key step following the initial S-adenosylmethionine (SAM)-dependent alkylation of a side-chain double bond. nih.govacs.org
Enzymatic desaturation, the removal of hydrogen atoms to create a double bond, plays a crucial role in the biosynthesis of certain cyclopropyl sterols and their derivatives. rsc.org In the sponge Calyx niceaensis, the cyclopropane-containing sterol dihydrocalysterol undergoes a formal cis-dehydrogenation to form the cyclopropene (B1174273) sterol 24H-isocalysterol. rsc.orgresearchgate.net This indicates the presence of specific desaturase enzymes capable of acting on the cyclopropane-containing side chain. Furthermore, enzymatic desaturation of 24(S)-methylcholesterol has been shown to produce 23,24-methylenecholesterol, a direct precursor for cyclopropyl sterols. esf.edu The enzymes responsible for these reactions are often cytochrome P450 monooxygenases. nih.govplos.org In plants, for instance, CYP710 family enzymes are known to be sterol C-22 desaturases that introduce a double bond into the side chain, a process that is mechanistically related to the desaturations observed in marine pathways. nih.govplos.org
Relationship and Interconversion with Other Cyclopropane-Containing Marine Sterols (e.g., Dihydrocalysterol, Petrosterol)
This compound is part of a complex web of interconnected cyclopropane-containing sterols found in marine sponges. nih.gov Its structure is closely related to (23S,24S,28R)-dihydrocalysterol, differing only in the stereochemistry at the C-23 position. nih.gov Both of these sterols are biosynthesized from the common precursor 24-methylenecholesterol. rsc.orgacs.org
The biosynthetic pathways of these sterols are intricately linked. A remarkable discovery was the demonstration of an unprecedented cyclopropane-to-cyclopropane rearrangement in the biosynthesis of petrosterol from a dihydrocalysterol-like precursor. acs.org Feeding experiments have shown that 24-methylenecholesterol is a precursor to both dihydrocalysterol and petrosterol. acs.orgesf.edu This suggests a unified biosynthetic scheme where a protonated dihydrocalysterol intermediate can rearrange to form the petrosterol side chain. acs.orgrsc.org This interrelationship highlights a branching point in the pathway where a common precursor can be shunted towards the synthesis of different, yet structurally related, cyclopropyl sterols.
Isotopic Labeling Studies for Pathway Delineation
Isotopic labeling has been an indispensable tool for elucidating the biosynthetic pathways of marine sterols, including this compound and its relatives. beilstein-journals.org These experiments involve feeding an organism with a precursor molecule labeled with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H) and then determining the position of the label in the final product. nih.govpnas.org
Key findings from labeling studies include:
Precursor Identification: Experiments using [28-¹⁴C]-24-methylenecholesterol fed to the sponge Cribrocalina vasculum demonstrated that it serves as an excellent precursor for petrosterol. acs.org Similarly, radiolabeling experiments in the sponge Calyx niceaensis confirmed that 24-methylenecholesterol is the metabolic precursor to dihydrocalysterol. rsc.orgresearchgate.net
Rearrangement Mechanisms: A crucial experiment involved feeding [28-¹⁴C]-24-methylenecholesterol to a sponge and demonstrating that the ¹⁴C label, originally at C-28, had migrated to C-24 in the resulting petrosterol. acs.org This provided definitive evidence for the complex cyclopropane-to-cyclopropane rearrangement mechanism.
Methylation Source: Feeding studies with [²H₃-methyl]-methionine in the dinoflagellate Breviolum minimum showed deuterium (B1214612) incorporation into the side chains of sterols like gorgosterol (B1215954), confirming that S-adenosylmethionine (SAM) is the source of the "extra" carbon atoms in the alkylated side chains. acs.org These studies are foundational to understanding the bioalkylation patterns in dinoflagellate sterols. esf.edu
These isotopic tracer experiments have been vital in constructing the proposed biosynthetic maps and providing strong evidence for unusual mechanistic steps like protonated cyclopropyl intermediates and skeletal rearrangements. acs.orgrsc.orgbeilstein-journals.org
Natural Occurrence and Distribution of 23 Epidihydrocalysterol
Geographical and Habitat Distribution of Producing Marine Organisms
The primary known producer of 23-Epidihydrocalysterol is the marine sponge Cribrochalina vasculum. vulcanchem.commarinespecies.orgd-nb.info The geographical distribution of this sponge is concentrated in the Western Central Atlantic. sealifebase.ca
Geographical Distribution of Cribrochalina vasculum
| Region | Specific Locations |
|---|---|
| Caribbean Sea | Greater Antilles, Southwestern Caribbean, Cayman Islands, Cozumel (Mexico) |
| Bahamas | Throughout the archipelago |
| USA | South Florida, Florida Keys |
| Bermuda | --- |
Cribrochalina vasculum, commonly known as the brown bowl sponge, inhabits tropical reef environments. sealifebase.careefguide.org It is typically found at depths ranging from 12 to 30 meters (approximately 35 to 100 feet). reefguide.org The sponge's habitat includes forereef caves and attachment to hard surfaces like rocks on the reef. gbif.orgresearchgate.net For instance, specimens have been collected from locations such as "Conch Reef Wall" in the Florida Keys at a depth of 15 meters. mdpi.com
Diversity of Marine Organisms Synthesizing this compound
The known biosynthesis of this compound is limited to a narrow range of marine life, with sponges being the principal source.
This compound was first identified as a new cyclopropane-containing sterol isolated from a marine sponge. nih.govbiolab.sipherobase.com Subsequent research has firmly associated its presence with the sponge Cribrochalina vasculum. vulcanchem.commarinespecies.orgd-nb.inforesearchgate.net This species is a member of the family Niphatidae and is known for producing a diverse array of chemical compounds, including various sterols, acetylenic lipids, and fatty acids. d-nb.infocapes.gov.br While sponges produce a vast number of different sterols, the specific structure of this compound makes it a noteworthy, though minor, component of the sterol profile of Cribrochalina vasculum. biolab.si
Currently, the documented occurrence of this compound is confined to marine sponges. While marine invertebrates and algae are sources of a wide variety of sterols, there is no significant scientific literature reporting the isolation of this compound from organisms other than sponges. The unique biosynthetic pathways required to form the cyclopropane (B1198618) ring in the sterol side chain may be a specific adaptation within certain sponge lineages.
Environmental and Ecological Factors Influencing Sterol Production in Marine Biota
The production of secondary metabolites, including sterols, in marine sponges is a complex process influenced by numerous external factors. frontiersin.orguniversiteitleiden.nl While data specific to this compound is limited, general principles governing sterol synthesis in sponges can be inferred from broader studies.
Marked differences in the sterol composition of a single sponge species have been observed across different geographical locations. nih.govacs.org These variations suggest that environmental conditions can quantitatively influence the metabolome of sponges. acs.org The factors affecting the production and composition of these bioactive compounds are multifaceted. frontiersin.org
| Associated Microbes | Sponges host diverse communities of symbiotic microorganisms, which can contribute to the production of various secondary metabolites. frontiersin.orgnih.gov |
The chemical profile of a sponge, often referred to as its chemical "fingerprint," can be characteristic of a particular species but may also show significant variation due to these environmental and ecological pressures. marinespecies.orgnih.gov
Advanced Analytical Methodologies for Complex Marine Sterol Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structure determination of marine sterols. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the carbon skeleton and establish the relative stereochemistry of the molecule.
1D NMR, specifically ¹H and ¹³C NMR, provides initial, crucial information. The ¹H NMR spectrum reveals the number and environment of protons, while the ¹³C NMR spectrum indicates the number of unique carbon atoms. For instance, in the analysis of sterols from marine sponges like Aplysina aerophoba, ¹H- and ¹³C-NMR spectroscopy are primary methods for identification. researchgate.net Specific chemical shifts in the ¹³C NMR spectrum can be characteristic of the sterol nucleus and side chain; for example, signals for the C-5 and C-6 double bond (around δ 140.7 and 121.7, respectively) and key side-chain carbons like C-24 and C-28 (δ 39.8 and 16.5, respectively) are indicative of the aplystane skeleton. researchgate.netacgpubs.org
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for assembling the molecular structure. COSY experiments establish proton-proton couplings, tracing out spin systems within the molecule. HSQC correlates protons with their directly attached carbons, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This web of connectivity data allows for the unambiguous assignment of most atoms in the sterol's structure.
Table 1: Representative ¹³C NMR Chemical Shifts for a Marine Sterol Skeleton (Note: Data is representative of a typical aplystane-type skeleton and serves as an illustrative example. Actual shifts for 23-Epidihydrocalysterol may vary.)
| Carbon Atom | Chemical Shift (δ ppm) |
|---|---|
| C-3 | ~71.8 |
| C-5 | ~140.7 |
| C-6 | ~121.7 |
| C-10 | ~36.5 |
| C-13 | ~42.3 |
| C-24 | ~39.8 |
| C-28 | ~16.5 |
Advanced Mass Spectrometry (MS) Techniques (e.g., HRMS, MS/MS)
Advanced mass spectrometry techniques are critical for determining the elemental composition and obtaining structural fragments of marine sterols.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula, distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com For example, a sterol with the molecular formula C₂₇H₄₄O was putatively identified as a dehydrocholesterol based on its accurate mass-to-charge ratio (m/z) of 385.3461. ethz.ch This capability is fundamental in the initial characterization of a novel compound like this compound.
Tandem Mass Spectrometry (MS/MS or MS²) provides further structural insights through controlled fragmentation of a selected precursor ion. chromatographyonline.com In an MS/MS experiment, an ion of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. chromatographyonline.com The fragmentation pattern is often characteristic of the compound's structure, revealing information about the sterol nucleus and the side chain. This method is particularly powerful when coupled with liquid chromatography, where it can be used to identify and characterize individual sterols within a complex mixture. acgpubs.orgnih.gov The sensitivity, specificity, and selectivity of LC-MS/MS make it an essential tool for identifying low-abundance compounds like sterols and their derivatives in marine organisms. nih.gov
Table 2: Illustrative MS/MS Fragmentation of a Sterol Precursor Ion (Note: This table provides a hypothetical example of fragmentation for educational purposes.)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Implied Structural Moiety |
|---|---|---|---|
| 415.39 | 397.38 | 18 (H₂O) | Loss of hydroxyl group |
| 415.39 | 273.25 | 142 (Side Chain) | Cleavage of the sterol side chain |
| 415.39 | 255.24 | 160 (Side Chain + H₂O) | Cleavage of side chain and hydroxyl group |
Chromatographic Separation Techniques (e.g., HPLC-MS)
Marine sponges and other organisms produce a vast and complex array of sterols, which often exist as inseparable mixtures. researchgate.netacgpubs.org Chromatographic techniques are therefore essential to separate these components before analysis. High-Performance Liquid Chromatography (HPLC), and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the premier methods for this purpose.
When coupled directly to a mass spectrometer (HPLC-MS or UHPLC-MS), the system becomes a powerful analytical platform. mdpi.com The HPLC component separates the crude extract based on the differential partitioning of individual sterols between a stationary phase (the column) and a mobile phase (the solvent). researchgate.netacgpubs.org As each separated compound elutes from the column, it is immediately ionized and analyzed by the mass spectrometer. This allows for the acquisition of high-quality mass spectra for each individual component in the mixture, even those present in trace amounts. nih.gov Modern methods using nano-HPLC coupled with high-resolution accurate-mass (HRAM) mass spectrometry offer the sensitivity required to differentiate lipid content on a microscale, such as between individual particles or cells. ethz.ch
Spectroscopic and Diffraction Methods for Absolute Configuration (e.g., X-ray crystallography, ECD/CD)
While NMR can define the relative stereochemistry of a molecule, determining its absolute configuration (the precise 3D arrangement of its atoms) requires specialized techniques. This is particularly critical for compounds like this compound, where the "epi" designation signifies a specific stereochemical inversion at one chiral center.
X-ray Crystallography: Single-crystal X-ray diffraction is considered the gold standard for determining the absolute configuration of a molecule. researchgate.netnih.gov The technique works by analyzing the diffraction pattern of X-rays passing through a high-quality single crystal of the compound. Through analysis of anomalous dispersion effects, the absolute spatial arrangement of the atoms can be determined unambiguously. researchgate.netnih.gov The primary limitation of this method is the absolute requirement for a suitable, high-quality crystal, which can be difficult or impossible to obtain for many natural products. researchgate.net
Electronic Circular Dichroism (ECD) / Circular Dichroism (CD): ECD and CD spectroscopy are chiroptical techniques that measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the molecule's stereochemistry. The absolute configuration of a novel compound can be determined by comparing its experimental ECD spectrum to that of a known compound with a similar structure and chromophore. nih.gov More powerfully, the experimental spectrum can be compared to a spectrum predicted by time-dependent density functional theory (TDDFT) calculations. nih.govfrontiersin.org By calculating the theoretical ECD spectra for all possible stereoisomers of a molecule, the one that matches the experimental data reveals the true absolute configuration of the compound. This computational approach is invaluable for complex and conformationally flexible molecules that are not amenable to crystallization. nih.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Dehydrocholesterol |
Comparative Biochemical and Structural Studies of Marine Sterols
Structural Comparisons with Other Cyclopropane (B1198618) and Cyclopropene (B1174273) Sterols
23-Epidihydrocalysterol is a marine sterol featuring a unique cyclopropane ring within its side chain, a characteristic that places it within a fascinating and structurally diverse class of natural products. nih.govesf.edu A detailed comparison with other related marine sterols reveals subtle yet significant differences in their molecular architecture.
The core structure of these sterols is the typical tetracyclic cyclopentanophenanthrene nucleus, but the variation arises in the attached side chain. pnas.org In the case of this compound, the cyclopropane ring is located at the C-23, C-24, and C-28 positions. esf.edu Its structure was determined to be (23R,24S,28R)-dihydrocalysterol. esf.edu This stereochemistry is a key distinguishing feature when compared to other dihydrocalysterol isomers.
One of the closest relatives is dihydrocalysterol, which also possesses a cyclopropane ring. However, the spatial arrangement of the atoms, or stereochemistry, at the C-23 position is different in this compound, making them epimers. nih.gov This seemingly minor change in the three-dimensional structure can have significant implications for the molecule's biological activity and its role in the producing organism.
Another important group for comparison are the cyclopropene-containing sterols, such as calysterol. researchgate.netdntb.gov.ua These sterols possess a double bond within the three-membered ring, creating a highly strained and reactive cyclopropene moiety. Dihydrocalysterols, including the 23-epimer, lack this double bond and are thus saturated within the cyclopropane ring. researchgate.netdntb.gov.ua The hydrogenolytic opening of the cyclopropane and cyclopropene rings can lead to different products, highlighting the influence of this structural feature on chemical reactivity. acs.org
Petrosterol (B1216724) represents another variation, where the cyclopropane ring is located at a different position (C-26, C-27) in the side chain. wiley.com This highlights the regiochemical diversity within this class of marine sterols. Furthermore, sterols like gorgosterol (B1215954) and 23-demethylgorgosterol, found in coelenterates, also contain a cyclopropane ring but with a different substitution pattern, often involving additional methyl groups. wiley.comresearchgate.net
The table below summarizes the structural features of this compound and related marine sterols.
| Compound Name | Key Structural Feature | Position of Cycloalkane/alkene Ring |
| This compound | Cyclopropane ring | C-23, C-24, C-28 |
| Dihydrocalysterol | Cyclopropane ring | C-23, C-24, C-28 (different stereochemistry at C-23) |
| Calysterol | Cyclopropene ring | C-23, C-24, C-28 |
| Petrosterol | Cyclopropane ring | C-26, C-27 |
| Gorgosterol | Cyclopropane ring with additional methylation | C-22, C-23 |
Comparative Analysis of Biosynthetic Pathways Among Diverse Marine Sterol Classes
The biosynthesis of the unique side chains of marine sterols, including the cyclopropane ring of this compound, is a testament to the diverse metabolic capabilities of marine organisms. nih.gov The biosynthetic pathways of these compounds often involve intricate and sometimes unprecedented enzymatic reactions.
The formation of the cyclopropane ring in sterols like this compound is believed to proceed through the introduction of a methyl group from S-adenosylmethionine (SAM) to a sterol precursor with an unsaturated side chain, such as 24-methylenecholesterol (B1664013). nih.govresearchgate.net This is followed by an intramolecular cyclization. The biosynthesis of dihydrocalysterol has been shown to be a metabolic product of 24-methylenecholesterol in the sponge Calyx niceaensis. researchgate.net It has been proposed that a protonated cyclopropyl (B3062369) intermediate plays a crucial role in these biosynthetic transformations. esf.edu An unprecedented cyclopropane-to-cyclopropane rearrangement has also been experimentally demonstrated in the biosynthesis of petrosterol. acs.org
In contrast, the biosynthetic pathway leading to gorgosterol and its derivatives, another major class of cyclopropane-containing sterols, follows a different route of bioalkylation. acs.org These sterols are primarily found in dinoflagellates, which are often symbionts of marine invertebrates like corals. researchgate.netiupac.org The biosynthesis of gorgosterol involves the cyclization of squalene (B77637) oxide to lanosterol (B1674476), a feature shared with animals and fungi, rather than cycloartenol, which is typical for plants. frontiersin.orgnih.gov The intricate side chain of gorgosterol is assembled through a series of methylation steps, with SAM serving as the methyl donor. acs.org
The table below provides a comparative overview of the key features of the biosynthetic pathways of different marine sterol classes.
| Sterol Class | Key Precursor | Key Biosynthetic Feature | Primary Producing Organisms |
| Dihydrocalysterols (incl. This compound) | 24-Methylenecholesterol | Intramolecular cyclization of a methylated side chain | Sponges |
| Gorgosterols | Lanosterol | Multiple methylation steps on the side chain | Dinoflagellates (often symbiotic) |
| Conventional Sterols (e.g., Cholesterol) | Lanosterol (in animals) | Demethylation and reduction reactions | Animals, Fungi |
| Phytosterols (B1254722) | Cycloartenol | Alkylation at C-24 | Plants, Algae |
Evolutionary and Phylogenetic Implications of Unique Sterol Production in Marine Organisms
The production of structurally unique sterols like this compound by marine organisms, particularly sponges, has significant evolutionary and phylogenetic implications. These unusual lipids can serve as molecular fossils, or biomarkers, providing insights into the deep history of life on Earth. pnas.org
The presence of specific sterols in certain lineages suggests that the enzymatic machinery for their production has evolved independently in different groups of organisms. pnas.orgmit.edu For instance, the ability to synthesize C30 sterols, a broader class that includes some precursors to cyclopropane-containing sterols, appears to have evolved separately in sponges and certain algae through clade-specific gene duplication events. pnas.orgmit.edu This highlights the concept of convergent evolution in biochemical pathways.
The distribution of these unique sterols is not uniform across all marine invertebrates. For example, cyclopropane and cyclopropene-containing sterols are characteristic of sponges belonging to the order Haplosclerida. nih.gov This specificity allows for the use of sterol profiles in chemotaxonomy, aiding in the classification of sponge species that can be morphologically difficult to distinguish. researchgate.netunige.itnih.gov
The study of sterol biosynthesis across different eukaryotic lineages helps to reconstruct the evolutionary history of these metabolic pathways. frontiersin.orgnih.gov The chimeric nature of some sterol biosynthesis pathways in marine organisms, possessing features of both plant and animal pathways, suggests a complex evolutionary history involving gene transfer and adaptation to specific ecological niches. frontiersin.org For example, the use of lanosterol as a precursor in dinoflagellates, which are protists, is a trait shared with the animal kingdom, while plants utilize cycloartenol. nih.gov
The unique sterols found in marine organisms may also confer adaptive advantages. While the precise functions of many of these compounds are still under investigation, it is hypothesized that they may play roles in membrane fluidity, cell signaling, and defense against predators or pathogens. esf.edunih.gov The structural diversity of these sterols likely reflects the diverse selective pressures present in the marine environment.
Ecological Roles and Biological Relevance in Marine Ecosystems
Potential Contribution to Chemical Defense Mechanisms in Marine Invertebrates
Sessile, soft-bodied marine invertebrates like sponges lack physical means of defense and have therefore evolved sophisticated chemical arsenals to deter predators, combat pathogens, and compete for space. uncw.eduresearchgate.net The sponge that produces 23-Epidihydrocalysterol, Cribrochalina vasculum, is recognized as a chemically defended species. oup.com Studies have demonstrated that crude organic extracts from C. vasculum can deter feeding by predatory reef fish. oup.com
Table 1: Chemical Defense Profile of Cribrochalina vasculum
| Study Focus | Key Finding | Implication for this compound | Reference |
|---|---|---|---|
| Palatability Assays | Crude extracts from C. vasculum deter fish feeding, classifying it as a chemically defended sponge. | As a constituent of the sponge's tissues, it likely contributes to the overall defensive chemical mixture. | oup.com |
| Geographic Variability | The level of chemical defense in C. vasculum varies, with both palatable and defended individuals found within the same sites. | The concentration or presence of this compound may vary, influencing the individual sponge's palatability. | uncw.edu |
| Ecological Trade-offs | C. vasculum exhibits slower wound healing compared to chemically undefended sponge species. | The metabolic cost of synthesizing complex sterols like this compound may divert resources from regenerative processes. | oup.com |
Influence on Membrane Structure and Function in Producing Organisms
Sterols are fundamental components of eukaryotic cell membranes, where they play a crucial role in regulating membrane fluidity, permeability, and stability. metwarebio.comwikipedia.org By inserting themselves between phospholipid molecules, sterols prevent the membrane from becoming too rigid at low temperatures or too fluid at high temperatures. metwarebio.com While cholesterol is the predominant sterol in animal cells, marine sponges are known for synthesizing an extraordinary diversity of sterols with unique structural modifications, such as the cyclopropane (B1198618) ring found in this compound. esf.edunih.gov
The presence of such unconventional sterols in large quantities suggests they serve a specific functional role in the sponge's membranes rather than being mere metabolic intermediates. nih.gov It is hypothesized that the unique structures of sponge sterols are adaptations related to the other specific lipid components of their membranes. nih.gov The rigid, three-membered ring of the cyclopropane moiety in this compound would significantly alter its shape and packing properties compared to a typical sterol like cholesterol. This could, in turn, have profound effects on the biophysical properties of the membranes of Cribrochalina vasculum, potentially adapting them to specific environmental pressures or influencing the function of membrane-bound proteins.
Table 2: General and Specific Functions of Sterols in Membranes
| Function | General Role of Sterols | Potential Role of this compound | Reference |
|---|---|---|---|
| Fluidity Regulation | Maintain membrane fluidity across a range of temperatures by preventing phospholipid packing or excessive separation. | The unique cyclopropane ring may offer a different mode of fluidity regulation tailored to the sponge's environment. | metwarebio.com |
| Structural Integrity | Provide rigidity and stability to the lipid bilayer, influencing membrane permeability. | Its unusual structure likely plays a key functional role in maintaining the integrity of the sponge's cellular membranes. | nih.gov |
| Protein Function | Modulate the activity of membrane-bound proteins by influencing the local lipid environment (e.g., in lipid rafts). | Could be critical for the proper functioning of membrane proteins specific to the sponge or its symbionts. | metwarebio.com |
Role in Host-Microbe Interactions within Marine Ecosystems
Marine sponges are not solitary organisms but are considered "holobionts," hosting dense and diverse communities of microorganisms, including bacteria, archaea, and fungi. frontiersin.orggoogle.com These microbial symbionts are crucial for the sponge's health, participating in nutrient acquisition, waste processing, and the production of secondary metabolites. geomar.de The relationship between a sponge and its microbiome is complex, requiring the host to differentiate between beneficial symbionts, food particles, and potential pathogens. google.com
Secondary metabolites are thought to be key mediators in these interactions. researchgate.net The sponge Cribrochalina vasculum is known to be associated with symbiotic unicellular cyanobacteria, which likely contribute to its nutritional needs through photosynthesis. gbif.org While the direct role of this compound in mediating these symbiotic relationships has not been studied, it is plausible that it functions as an antimicrobial agent to help shape the composition of the sponge's microbiome. Other sterols isolated from marine sponges have demonstrated antimicrobial and antifungal activities. nih.gov For example, sterols from Topsentia species have shown activity against Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. nih.gov Therefore, this compound could help defend C. vasculum from colonization by pathogenic microbes while being tolerated by its established symbionts, thereby maintaining a healthy and functional holobiont.
Future Research Trajectories and Unanswered Questions
Elucidation of Unidentified Biosynthetic Enzymes and Intermediates
The biosynthesis of marine sterols with unique side chains, such as the cyclopropane (B1198618) ring in 23-Epidihydrocalysterol, is a subject of ongoing research. While a unified biosynthetic scheme has been proposed, many of the specific enzymes and intermediate molecules remain unidentified. rsc.org
Research has established that the biosynthetic pathway for many spongal cyclopropyl (B3062369) sterols likely begins with common phytosterols (B1254722) like clionasterol. nih.gov A central hypothesis suggests that a protonated cyclopropane species acts as a key intermediate in the bioalkylation of the sterol side chain. rsc.org This intermediate could then undergo various rearrangements and modifications to produce the diverse array of cyclopropyl and cyclopropene (B1174273) sterols observed in nature. rsc.orgresearchgate.net For instance, radiolabelling experiments have shown that the cyclopropane sterol dihydrocalysterol is a metabolic product of 24-methylenecholesterol (B1664013) in the sponge Calyx niceaensis. researchgate.net
However, the specific enzymes that catalyze these crucial steps—the formation of the initial cyclopropane ring, the proposed unprecedented cyclopropane-to-cyclopropane rearrangement to form petrosterol (B1216724), and the specific desaturation or epimerization reactions—have not been isolated or characterized. nih.govvliz.be Studies on other marine microorganisms have revealed that sterol biosynthesis can involve novel or unconventional enzymes, such as the lack of a conventional squalene (B77637) epoxidase (SQE) in some diatoms and the presence of unique C-4 demethylase enzymes in certain bacteria. pnas.orgesf.edu Future research must focus on identifying and characterizing the full suite of enzymes in the this compound pathway using genomic and proteomic approaches, which could reveal novel enzymatic functions and mechanisms.
Table 1: Proposed vs. Identified Components in Cyclopropyl Sterol Biosynthesis
| Component | Status | Research Findings | Citation |
|---|---|---|---|
| Starting Precursor | Identified | Biosynthesis often starts from common sterols like 24-methylenecholesterol or clionasterol. | nih.govresearchgate.net |
| Key Intermediate | Hypothesized | A protonated cyclopropane species is postulated as the central intermediate for side-chain modifications. | rsc.org |
| Cyclopropanation Enzyme | Unidentified | The specific enzyme responsible for creating the cyclopropane ring from an unsaturated side-chain precursor is unknown. | copernicus.org |
| Rearrangement Enzymes | Unidentified | Enzymes catalyzing hypothesized cyclopropane-to-cyclopropane rearrangements have not been found. | nih.gov |
| Desaturase/Epimerase | Unidentified | The specific enzymes controlling the final stereochemistry and saturation state, such as at C-23, are yet to be characterized. | nih.gov |
Comprehensive Investigation of Environmental and Genetic Factors Influencing Sterol Production
The production of sterols in marine organisms is not static; it is dynamically influenced by a combination of environmental pressures and genetic regulation. Studies on marine phytoplankton and microalgae have demonstrated that factors such as water temperature, nutrient availability (specifically nitrogen and phosphorus), salinity, and light intensity can significantly alter sterol content and composition. mdpi.comfrontiersin.orgnih.gov For example, phosphorus deficiency has been shown to increase biomarker production in some phytoplankton, while increasing temperature can cause a decrease in total sterol content in others. mdpi.com These environmental factors likely influence the symbiotic microorganisms within sponges that are thought to be the true producers of many of these unique sterols.
On the genetic front, the foundation for sterol diversity is encoded in the organism's genome. The enzymes 3-hydroxy-3-methyl glutaryl CoA reductase (HMGR) and squalene epoxidase (SQE) are known rate-limiting steps in the sterol biosynthesis of many eukaryotes. biorxiv.orgmit.edu Genetic manipulation of these enzymes in model marine diatoms has been shown to alter the profile of sterols produced, demonstrating tight genetic control over the pathway. biorxiv.org Furthermore, the evolution of specific genes, such as the carbon-24/28 sterol methyltransferase (SMT), appears to be responsible for the independent evolution of C30 sterol production in sponges and certain algae. tandfonline.com
For this compound, future research should aim to:
Identify the true biological producer, which is likely a microbial symbiont of the host sponge.
Culture the producing organism under controlled laboratory conditions to systematically test the effects of various environmental parameters.
Sequence the genome of the producing organism to identify the gene cluster responsible for the biosynthesis of cyclopropyl sterols.
Investigate the regulatory networks that control the expression of these biosynthetic genes in response to environmental cues.
| SMT Gene | Genetic | Duplications and modifications of this gene are linked to the production of unique, highly alkylated sterols. | Sponges, Algae | tandfonline.com |
Development of Novel Synthetic Methodologies for Marine Cyclopropyl Sterols
The complex, sterically hindered, and reactive nature of the cyclopropane and cyclopropene moieties in marine sterols makes their total synthesis a significant chemical challenge. unimi.it Early work achieved the partial synthesis of dihydrocalysterol, which was crucial for confirming its absolute stereochemistry. rsc.org The first total synthesis of a related cyclopropene-containing marine sterol, (23R)- and (23S)-23H-isocalysterol, highlighted the difficulties of handling the reactive three-membered ring, leading to a strategy where the double bond was introduced in the final stages of the synthesis. unimi.it
Future progress in this area will depend on the development and application of novel synthetic methodologies. Modern organic synthesis offers a powerful toolkit that could be leveraged to overcome these challenges. mdpi.com
Advanced Catalysis: The use of organocatalysis or transition-metal catalysis could provide new, highly stereoselective methods for constructing the chiral centers of the sterol side chain and the cyclopropane ring itself. mdpi.com
Flow Chemistry: Continuous-flow synthesis could offer better control over reactive intermediates and improve the safety and scalability of reactions that are difficult to manage in traditional batch processes. wiley.com
Biomimetic Approaches: A deeper understanding of the biosynthetic pathway could inspire biomimetic syntheses that use chemical reactions to mimic the proposed enzymatic steps, such as the cyclization of a protonated cyclopropane intermediate. webofstories.com
Developing robust synthetic routes is critical not only for confirming structures but also for producing sufficient quantities of this compound and its analogues for biological testing and further chemical biology research.
Broader Implications for Marine Chemical Biology and Natural Product Chemistry Research
The study of this compound and its relatives extends far beyond the molecule itself, impacting the broader fields of chemical biology and natural product chemistry. These "bizarre" sterols, as they were once called, have fundamentally changed our understanding of sterol diversity and function. mdpi.com
In marine chemical biology , these molecules serve as powerful tools:
Biomarkers: The unique structures of marine sterols make them excellent biomarkers. They can be used as "molecular fossils" to trace the evolutionary history of organisms like sponges back into deep time, potentially providing the oldest evidence for animal life. tandfonline.com They can also be used in ecological studies to track food webs and as indicators of specific environmental inputs, such as sewage contamination. frontiersin.orgresearchgate.net
Membrane Function: Cholesterol is a critical component of most eukaryotic cell membranes. mdpi.com The existence of hundreds of structurally unique marine sterols raises fundamental questions about their role in membrane biology. Investigating how structures like this compound affect membrane fluidity, permeability, and the function of membrane-bound proteins is a key area for future research. frontiersin.org
In natural product chemistry , these compounds continue to drive the field forward:
Discovery of Novel Chemistry: The pursuit of these molecules leads to the discovery of unprecedented chemical structures and biosynthetic pathways, expanding the known chemical space of natural products. rsc.orgnih.gov
Inspiration for New Synthesis: The complex and challenging structures of marine cyclopropyl sterols stimulate the development of new synthetic methods and strategies. unimi.it
Potential Bioactivity: While the specific function of this compound is unknown, other marine sterols have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov Related cyclosterols have demonstrated potent, non-toxic antifouling activity, presenting a promising avenue for developing environmentally friendly alternatives to harmful marine paints. elsevier.com
Ultimately, research into this compound contributes to a deeper understanding of the chemical and biological diversity of marine ecosystems, which remain a rich and largely untapped source of novel chemistry and therapeutic potential. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
